Home > Products > Screening Compounds P66176 > 18-Methyl-19-nortestosterone
18-Methyl-19-nortestosterone - 793-55-5

18-Methyl-19-nortestosterone

Catalog Number: EVT-3552998
CAS Number: 793-55-5
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13Beta-ethyl-17beta-hydroxygon-4-en-3-one is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Overview

18-Methyl-19-nortestosterone, commonly known as nandrolone, is a synthetic anabolic steroid derived from testosterone. It is classified as an androgen and anabolic steroid, possessing properties that promote muscle growth and enhance athletic performance. Nandrolone is utilized in medical settings primarily for its anabolic effects, particularly in patients suffering from muscle-wasting diseases, anemia, and osteoporosis. Its chemical structure is characterized by the absence of a methyl group at the C19 position of testosterone, which significantly alters its biological activity and metabolic profile.

Source

Nandrolone was first synthesized in the 1950s and has since been studied for its pharmacological properties and potential therapeutic applications. It occurs naturally in trace amounts in the human body and can also be detected during pregnancy in women. The compound is typically administered in esterified forms, such as nandrolone decanoate or nandrolone phenylpropionate, to prolong its action in the body .

Classification

Nandrolone is classified under several categories:

  • Drug Class: Androgen; Anabolic Steroid; Progestogen
  • Pharmacological Category: Anabolic agents used for muscle growth and recovery
  • Legal Status: Controlled substance in many countries due to its potential for abuse in sports .
Synthesis Analysis

Nandrolone can be synthesized through various methods. One prominent approach involves the Birch reduction of estrone or testosterone derivatives, which leads to the formation of 19-nortestosterone. This method requires controlled conditions to ensure selective reduction of aromatic rings .

Methods

  1. Birch Reduction: This method utilizes lithium metal or sodium in liquid ammonia to reduce steroids like estrone to their corresponding 19-nor derivatives.
  2. Chemical Modifications: Subsequent reactions may include hydroxylation or alkylation at specific positions to enhance biological activity or alter pharmacokinetics.

Technical Details

The synthesis often involves multiple steps, including purification processes like chromatography to isolate the desired product from by-products and unreacted starting materials. The yield and purity of nandrolone can vary based on the specific reagents and conditions employed during synthesis.

Molecular Structure Analysis

Nandrolone's molecular formula is C18H26O2, with a molecular weight of approximately 274.4 g/mol. The structure features:

  • A steroid backbone with four fused carbon rings.
  • A hydroxyl group at the C17 position.
  • The absence of a methyl group at the C19 position compared to testosterone.
Chemical Reactions Analysis

Nandrolone undergoes various metabolic transformations within the body:

  1. Metabolism: Primarily occurs in the liver through reduction by enzymes such as 5α-reductase, leading to metabolites like 5α-dihydronandrolone and 19-norandrosterone.
  2. Conjugation: Metabolites are often conjugated with glucuronic acid or sulfate for excretion via urine.

Technical Details

The metabolic pathways involve phase I reactions (oxidation/reduction) followed by phase II conjugative reactions. These processes affect nandrolone's duration of action and efficacy as an anabolic agent .

Mechanism of Action

Nandrolone exerts its effects primarily through interaction with androgen receptors in target tissues, promoting protein synthesis and muscle hypertrophy. Its mechanism includes:

  1. Androgen Receptor Activation: Binding to androgen receptors leads to transcriptional activation of genes responsible for muscle growth.
  2. Inhibition of Catabolic Processes: Nandrolone reduces protein breakdown, enhancing net protein balance.

Data

Research indicates that nandrolone has a lower affinity for androgen receptors compared to testosterone but retains significant anabolic effects due to its prolonged action when administered as esters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Melting Point: Approximately 170 °C.
  • pKa Value: Reflects its acidic properties due to the hydroxyl group.

Relevant data indicates that nandrolone's pharmacokinetics can vary significantly based on its formulation (ester type), affecting its bioavailability and half-life .

Applications

Nandrolone is primarily used in clinical settings for:

  • Muscle-Wasting Diseases: To promote weight gain and muscle strength.
  • Anemia Treatment: Enhancing erythropoiesis (red blood cell production).
  • Osteoporosis Management: Improving bone density.

In addition to medical uses, nandrolone has been studied for potential applications in cancer therapy due to its antiproliferative properties against certain cancer cell lines, suggesting it may serve as a basis for developing novel anticancer agents with reduced hormonal activity .

Historical Development & Synthesis Pathways of 18-Methyl-19-Nortestosterone

Early Synthetic Approaches to 18-Methyl-19-Nortestosterone Derivatives

The initial synthetic efforts targeting 18-methyl-19-nortestosterone derivatives emerged in the mid-20th century, driven by pharmaceutical interest in modified steroids with enhanced hormonal activities. Early routes frequently employed estrane nuclei as starting materials, exploiting their structural similarity to the target molecules. A foundational approach documented in patent literature involved the esterification of 17α-ethinyl-18-methyl-19-nortestosterone with aliphatic carboxylic acids (e.g., acetic acid, undecanoic acid) to yield derivatives with modified pharmacokinetic properties. These reactions typically utilized acid anhydrides or acid chlorides in pyridine or quinoline solvents, followed by purification via recrystallization from hydrocarbon solvents like pentane or hexane [5].

Concurrently, alternative pathways focused on strategic deuterium incorporation for metabolic studies. Pioneering work established methods for synthesizing 18-trideuterated steroids using CD₃I (deuterated methyl iodide) as a key building block. The process commenced with 1,3-cyclopentanedione, which underwent alkylation with CD₃I to yield 2-(methyl-d₃)-1,3-cyclopentanedione. This deuterated intermediate was subsequently transformed into the Hajos-Parrish ketone—a crucial chiral synthon enabling asymmetric steroid ring construction [2] [3]. This approach demonstrated the feasibility of introducing stable isotopes at the C18 position early in the synthetic sequence.

Table 1: Key Early Synthetic Intermediates for 18-Methyl-19-Nortestosterone Derivatives

IntermediateSynthetic RoleKey ReagentApplication Example
2-(Methyl-d₃)-1,3-cyclopentanedioneDeuterated building blockCD₃I18-Trideuterated steroid synthesis
Hajos-Parrish KetoneChiral template for asymmetric ring formationL-proline catalystTotal synthesis of deuterated steroids
17α-Ethinyl-18-methyl-19-nortestosteroneCore structure for esterificationAliphatic acid anhydridesProdrug development (e.g., acetate esters)

These foundational strategies highlighted the synthetic challenges associated with introducing the 18-methyl group while preserving the desired stereochemistry and bioactivity. The esterification approach aimed to modulate solubility and duration of action [5], while deuterium labeling facilitated metabolic tracking without altering steric or electronic properties significantly [2] [3].

Key Milestones in Structural Optimization for Enhanced Bioactivity

Structural optimization of 18-methyl-19-nortestosterone focused primarily on modifications at the C7 and C17 positions to amplify androgen receptor (AR) binding, metabolic stability, and progestogenic activity. A pivotal breakthrough was the discovery that introducing a 7α-methyl group yielded Trestolone (7α-methyl-19-nortestosterone, MENT). This modification conferred exceptional AR binding affinity (100–125% relative to testosterone) and potent progestogenic activity (50–75% relative to progesterone), while simultaneously conferring resistance to 5α-reductase—an enzyme that inactivates natural androgens in peripheral tissues [4].

Further optimization explored modifications at C17:

  • Esterification: Conversion of the 17β-OH to long-chain esters (e.g., acetate, undecanoate) enhanced lipophilicity, enabling depot formulations for sustained release [5].
  • Ethynylation: 17α-Ethynyl derivatives (e.g., as in USRE28690E) exhibited potent ovulation-inhibiting effects, highlighting the role of steric hindrance at C17 in enhancing progestational activity and metabolic stability [5].

Crucially, the removal of the C19 methyl group combined with C7α methylation shifted the compound's pharmacological profile:

  • Increased anabolic-to-androgenic ratio due to reduced activation in "androgenic" tissues (e.g., prostate).
  • Enhanced antigonadotropic effects via dual AR and progesterone receptor agonism, enabling applications in male contraception [4].
  • Resistance to hepatic first-pass metabolism when administered parenterally, necessitating non-oral formulations [4].

Table 2: Impact of Structural Modifications on Receptor Binding Affinities

Structural ModificationAndrogen Receptor (AR) BindingProgesterone Receptor (PR) BindingKey Biological Consequence
19-Nortestosterone (Nandrolone)154–155%20%Moderate anabolic activity
18-Methyl + 7α-methyl (Trestolone)100–125%50–75%High AR/PR synergy; antigonadotropic effect
17α-Ethynyl additionReduced vs. parentEnhancedPotent ovulation inhibition

These optimizations transformed 18-methyl-19-nortestosterone from a structural curiosity into a candidate for androgen replacement therapy and male contraception, leveraging its unique dual-hormonal activity and metabolic resilience [4] [5].

Comparative Analysis of Total Synthesis vs. Semi-Synthetic Methods

The production of 18-methyl-19-nortestosterone derivatives employs two distinct philosophical approaches: de novo total synthesis and steroid-based semisynthesis. Each strategy presents unique advantages in complexity, yield, and isotopic flexibility.

Total Synthesis:Modern routes, exemplified by Qian and Covey’s work, utilize a unified strategy to construct the steroid nucleus from simple, non-steroidal precursors. This method is indispensable for preparing isotopically labeled analogs (e.g., 18-trideuterated or 19-trideuterated versions). Key steps include:

  • Cyclopentanedione Alkylation: Reaction of 1,3-cyclopentanedione with CD₃I to form 2-(methyl-d₃)-1,3-cyclopentanedione.
  • Hajos-Parrish Reaction: Asymmetric aldol condensation to establish the chiral bicyclic core with defined stereochemistry.
  • Ring Annulation: Sequential addition of rings A, B, and D via Michael additions, aldol closures, or Diels-Alder reactions [2] [3].Advantages: Enables precise deuterium incorporation at C18 or C19 (using CD₃I at later stages) for metabolic tracer studies [2] [3]. Disadvantages: Typically involves 15–20 linear steps with low overall yields (<5%), making it impractical for large-scale production.

Semisynthesis:This approach leverages naturally abundant steroid precursors (e.g., estrone, diosgenin) as starting materials. Classical routes involve:

  • Birch Reduction: Conversion of aromatic A-ring estrogens to 19-nor-Δ⁴,⁹-dienes.
  • Selective Oxidation/Reduction: Introduction of the 3-keto-4-ene configuration.
  • C18 Methylation: Wittig or Grignard reactions on 17-keto intermediates, followed by dehydration and hydrogenation [6].Advantages: Fewer steps (5–8 steps), higher yields (20–30%), and scalability using established steroid manufacturing infrastructure. Disadvantages: Limited flexibility for isotopic labeling and dependence on natural precursor availability [6] [7].

Table 3: Total Synthesis vs. Semisynthesis for 18-Methyl-19-Nortestosterone Derivatives

ParameterTotal SynthesisSemisynthesis
Starting Materials1,3-Cyclopentanedione, CD₃IEstrone, cholesterol, diosgenin
Key StepsHajos-Parrish reaction, deuterium incorporationBirch reduction, 17-ketone alkylation
Step Count15–20 steps5–8 steps
Overall Yield<5%20–30%
Isotopic FlexibilityHigh (site-specific deuterium at C18/C19)Low
ScalabilityLow (complex purification)High (leverages steroid industry processes)
Primary ApplicationDeuterated tracers for mass spectrometryBulk production for pharmacological studies

Properties

CAS Number

793-55-5

Product Name

18-Methyl-19-nortestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

FBYZQDCRLYHHHP-ZOFHRBRSSA-N

SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.